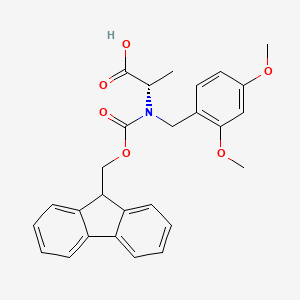

Fmoc-(Dmb)Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPUGBDZZZLCU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-(Dmb)Ala-OH: Chemical Structure, Synthesis, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)-L-alanine (Fmoc-(Dmb)Ala-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical structure, proposes a detailed synthesis protocol, and outlines its application in the production of complex peptide sequences, a cornerstone of modern drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of the amino acid alanine, featuring two key modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a 2,4-dimethoxybenzyl (Dmb) group also attached to the alpha-amino group. This unique structure imparts valuable properties for peptide synthesis. The bulky Dmb group effectively prevents interchain and intrachain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH |

| Molecular Formula | C₂₇H₂₇NO₆ |

| Molecular Weight | 461.51 g/mol [1] |

| CAS Number | 1425938-66-4[1] |

| Appearance | White powder[1] |

| Purity (typical) | ≥97% (HPLC)[1] |

| Storage Conditions | 0 - 8 °C[1] |

Synthesis of this compound

Step 1: Synthesis of N-(2,4-dimethoxybenzyl)-L-alanine

This step involves the reductive amination of L-alanine with 2,4-dimethoxybenzaldehyde.

Experimental Protocol:

-

Dissolution: Dissolve L-alanine (1 equivalent) in a suitable solvent such as methanol.

-

Aldehyde Addition: Add 2,4-dimethoxybenzaldehyde (1.1 equivalents) to the solution.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild base like triethylamine.

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base (imine) intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.

-

Reaction Quench: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Work-up and Isolation: Concentrate the solution under reduced pressure to remove the methanol. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-(2,4-dimethoxybenzyl)-L-alanine.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Fmoc Protection of N-(2,4-dimethoxybenzyl)-L-alanine

This step introduces the Fmoc protecting group to the secondary amine of the intermediate synthesized in Step 1.

Experimental Protocol:

-

Dissolution: Dissolve N-(2,4-dimethoxybenzyl)-L-alanine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 equivalents) to the solution and stir until dissolved.

-

Fmoc Reagent Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 18-24 hours.

-

Work-up: Filter the reaction mixture and wash the filtrate with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. Extract the product with ethyl acetate.

-

Isolation and Drying: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound as a white solid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography. A common purification method for Fmoc-amino acids involves dissolving the crude product in a solvent like toluene, heating to dissolve, and then allowing it to cool to induce crystallization, followed by filtration and drying under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily employed in Fmoc-based SPPS to overcome the challenge of peptide chain aggregation, a common issue in the synthesis of long or hydrophobic peptides. The Dmb group on the alanine backbone disrupts the hydrogen bonding networks between peptide chains that lead to aggregation, thereby improving coupling efficiencies and overall synthesis yields.

Experimental Protocol for Incorporation of this compound in SPPS:

-

Resin Swelling: Swell the solid support resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

Pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Workflow for SPPS using this compound

The following diagram illustrates the logical workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Conclusion

This compound is an indispensable tool for researchers and professionals in the field of peptide synthesis and drug development. Its unique ability to mitigate peptide aggregation during SPPS facilitates the synthesis of complex and previously inaccessible peptide sequences. The synthetic route and application protocols detailed in this guide provide a solid foundation for the effective utilization of this important amino acid derivative in the laboratory and beyond.

References

The Strategic Application of Fmoc-(Dmb)Ala-OH in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

A deep dive into the utilization of Fmoc-(Dmb)Ala-OH and its dipeptide derivatives for the synthesis of complex peptides, offering enhanced purity and yield by mitigating aggregation and side reactions.

In the landscape of therapeutic peptide development and complex protein synthesis, researchers continually face the challenge of "difficult sequences"—peptides prone to aggregation and side reactions that hinder their efficient and pure synthesis. A key innovation in overcoming these obstacles is the use of backbone protection, exemplified by the N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)alanine (this compound) derivative and its associated dipeptides. This technical guide provides an in-depth analysis of the role and application of this compound in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals.

Core Principles: Combating Aggregation and Aspartimide Formation

The primary function of the 2,4-dimethoxybenzyl (Dmb) group is to act as a temporary backbone-protecting group on an amino acid residue. This strategic modification disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation of the growing peptide chain on the solid support. By preventing aggregation, the Dmb group ensures better solvation of the peptide-resin complex, leading to more efficient coupling and deprotection steps, ultimately resulting in higher yields and purity of the crude peptide product.[1][2]

Furthermore, the incorporation of Dmb-protected amino acids, particularly in the form of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, has proven highly effective in preventing the formation of aspartimide.[1][3] This common side reaction, especially prevalent in Asp-Gly sequences, can lead to a mixture of difficult-to-separate impurities. The steric hindrance provided by the Dmb group on the glycine nitrogen effectively prevents the cyclization that initiates aspartimide formation.

Quantitative Impact on Peptide Synthesis

While the qualitative benefits of Dmb protection are widely acknowledged, quantitative data underscores its practical advantages. The following tables summarize the impact of backbone protection on peptide purity and the prevention of common side reactions.

| Coupling Reagent | Crude Peptide Purity (%) for Acyl Carrier Protein (65-74) Fragment |

| HATU | 83.63[4] |

| HCTU | 82.50 |

| PyBOP | 48.11 |

| Table 1: A comparative analysis of crude peptide purity using different coupling reagents. While not a direct comparison with Dmb-derivatives, this data highlights the importance of optimized coupling strategies, which are enhanced by preventing aggregation with backbone protection. |

| Aspartic Acid Derivative | Aspartimide-Related Side Products (%) in Scorpion Toxin II (VKDGYI) |

| Fmoc-Asp(OtBu)-OH | High (qualitative) |

| Fmoc-Asp(OMpe)-OH | Moderate (qualitative) |

| Fmoc-Asp(OBno)-OH | Almost undetectable |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely inhibits aspartimide formation |

| Table 2: A comparison of the effectiveness of different aspartic acid derivatives in preventing aspartimide formation. The use of a Dmb-dipeptide demonstrates superior performance. |

Experimental Protocols

The successful incorporation of this compound, often as a dipeptide such as Fmoc-Ala-(Dmb)Gly-OH, requires adherence to established solid-phase peptide synthesis protocols. Below are detailed methodologies for both manual and automated synthesis.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-Ala-(Dmb)Gly-OH

This protocol outlines the key steps for the manual synthesis of a peptide incorporating the Fmoc-Ala-(Dmb)Gly-OH dipeptide.

1. Resin Swelling and Preparation:

-

Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-Ala-(Dmb)Gly-OH:

-

In a separate vial, dissolve Fmoc-Ala-(Dmb)Gly-OH (2-3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2 equivalents), and an activator (e.g., HOAt, 2 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

4. Washing:

-

After a successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and then DMF again (3-5 times).

5. Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

6. Cleavage and Deprotection:

-

After the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The Dmb group is labile to TFA and will be removed during this step.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation and lyophilization.

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

Modern automated peptide synthesizers can be programmed to incorporate Fmoc-Ala-(Dmb)Gly-OH. The general steps are as follows:

1. System Preparation:

-

Ensure the synthesizer is clean and all reagent bottles (solvents, piperidine, coupling reagents, and activated amino acid solutions) are sufficiently filled.

-

Prepare a solution of Fmoc-Ala-(Dmb)Gly-OH with the chosen activator and base, and place it in the designated amino acid vial position.

2. Synthesis Program:

-

Program the synthesizer with the desired peptide sequence, specifying the position for the incorporation of the Fmoc-Ala-(Dmb)Gly-OH dipeptide.

-

Standard synthesizer protocols for Fmoc deprotection (typically with 20% piperidine in DMF) and coupling are generally applicable. Coupling times for the Dmb-dipeptide may be extended to ensure complete reaction.

3. Post-Synthesis Processing:

-

Once the automated synthesis is complete, the resin is manually removed from the reaction vessel.

-

The peptide is cleaved from the resin and deprotected using the same procedure as in the manual protocol (Step 6).

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

A Technical Guide to Fmoc-(Dmb)Ala-OH: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-(Dmb)Ala-OH, a critical reagent in modern solid-phase peptide synthesis (SPPS). The unique properties of this compound and its derivatives address significant challenges in the synthesis of complex and "difficult" peptide sequences, making it an invaluable tool for researchers in drug discovery and development.

Core Compound Details: this compound

This compound, systematically named N-α-Fmoc-N-(2,4-dimethoxybenzyl)-L-alanine, is a specialized amino acid derivative designed to enhance the efficiency and success rate of peptide synthesis. The key features of this compound are the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amine and the Dmb (2,4-dimethoxybenzyl) group on the alanine side-chain nitrogen.

| Property | Value | Reference |

| CAS Number | 1425938-66-4 | [1][2][3][4] |

| Molecular Formula | C27H27NO6 | [1] |

| Molecular Weight | 461.51 g/mol | |

| Appearance | White powder | |

| Purity | ≥ 97% (HPLC) | |

| Storage Conditions | 0 - 8 °C | |

| Synonyms | Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH |

Key Suppliers

A number of reputable chemical suppliers provide this compound and its derivatives for research and development purposes. These include:

-

Chem-Impex

-

ChemPep

-

Aapptec

-

Bachem AG

-

Creative Peptides

-

Biosynth

-

Alfa Chemistry

-

ChemicalBook

The Challenge of "Difficult" Peptides in SPPS

Solid-phase peptide synthesis is a cornerstone of peptide research and drug development. However, the synthesis of certain peptide sequences is hampered by issues of peptide chain aggregation. As the peptide chain elongates on the solid support, it can fold into secondary structures, leading to intermolecular hydrogen bonding. This aggregation can physically block reactive sites, leading to incomplete acylation and deprotection steps, ultimately resulting in low yields and impure products. Hydrophobic sequences are particularly prone to aggregation.

Another significant challenge is the formation of aspartimide, a common side reaction that occurs at Asp-Gly or Asp-Ser sequences, leading to the formation of a succinimide ring and subsequent epimerization or chain branching.

The Role of Dmb Protection in Overcoming Synthesis Challenges

The introduction of the 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid residue effectively disrupts the hydrogen bonding that leads to peptide aggregation. By creating a tertiary amide bond, the Dmb group acts as a "protecting group" for the peptide backbone, preventing the formation of secondary structures and keeping the peptide chain accessible for subsequent reactions.

The benefits of using Dmb-protected amino acids include:

-

Improved synthetic efficiency for difficult and hydrophobic peptides.

-

Higher yields and purity of the final peptide product.

-

Prevention of aspartimide formation , particularly when using Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

While direct coupling to a Dmb-substituted amino acid can be challenging, the use of pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH, circumvents this issue and allows for the straightforward incorporation of the Dmb-protected residue into the peptide sequence.

Experimental Protocols: Incorporation of this compound and Derivatives in SPPS

The incorporation of this compound or a related dipeptide like Fmoc-Ala-(Dmb)Gly-OH into a peptide sequence during Fmoc-based SPPS follows standard coupling procedures. The native peptide sequence is regenerated upon cleavage from the resin and deprotection with trifluoroacetic acid (TFA).

General Coupling Protocol for Fmoc-Ala-(Dmb)Gly-OH:

-

Resin Preparation: The synthesis is performed on a suitable solid support (e.g., Rink Amide resin) that has been deprotected to expose the free amine.

-

Activation: The Fmoc-Ala-(Dmb)Gly-OH dipeptide (1.5 to 3 equivalents relative to the resin loading) is pre-activated with a suitable coupling reagent. Common activation methods include:

-

PyBOP/DIPEA: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of N,N-diisopropylethylamine (DIPEA).

-

DIC/HOBt: N,N'-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

-

-

Coupling: The activated dipeptide solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to ensure complete coupling.

-

Washing: The resin is thoroughly washed with dimethylformamide (DMF) and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc group of the newly added dipeptide is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

-

Washing: The resin is again washed extensively with DMF and DCM to prepare for the coupling of the next amino acid.

This cycle is repeated for each subsequent amino acid in the peptide sequence. The Dmb group remains on the backbone throughout the synthesis and is cleaved during the final TFA-mediated cleavage and deprotection step.

Visualizing the Impact of Dmb Protection

The following diagrams illustrate the challenges in SPPS and the mechanism of Dmb protection.

Caption: Peptide aggregation on the solid support during SPPS.

Caption: Mechanism of Dmb protection against peptide aggregation.

References

The Architect's Toolkit: A Guide to Backbone-Protected Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. However, the synthesis of "difficult sequences"—often rich in hydrophobic residues—is frequently hampered by on-resin aggregation. This phenomenon, driven by interchain hydrogen bonding, can lead to poor solvation, incomplete reactions, and ultimately, low yields and purity of the target peptide. Backbone-protected amino acids offer a powerful solution by temporarily masking the amide nitrogen, thereby disrupting the hydrogen bond network responsible for aggregation and other common side reactions.

This technical guide provides an in-depth exploration of the most widely used backbone-protecting groups, their mechanisms of action, and their practical application in SPPS. We will delve into the quantitative benefits of these reagents, provide detailed experimental protocols for their use, and visualize the underlying chemical principles and workflows.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain is covalently attached to an insoluble resin support. In sequences prone to aggregation, these peptide chains can interact with each other, forming β-sheet-like structures. This leads to a collapse of the resin matrix, physically blocking reagents from accessing the N-terminus of the growing peptide. The consequences are severe:

-

Incomplete Deprotection: The Fmoc protecting group cannot be efficiently removed, leading to deletion sequences.

-

Poor Coupling: The incoming activated amino acid is sterically hindered from reaching the N-terminus, resulting in truncated peptides.

-

Difficult Purification: The final crude product is a complex mixture of the target peptide and closely related impurities that are challenging to separate by chromatography.[1][2][3]

Backbone Protection: A Strategic Intervention

Backbone protection involves the introduction of a temporary protecting group onto the amide nitrogen of an amino acid in the peptide backbone. This modification effectively blocks the hydrogen bond donor at that position, disrupting the formation of secondary structures that lead to aggregation.[1][4] The most commonly employed protecting groups in Fmoc-based SPPS are the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups.

These protecting groups are designed to be stable throughout the synthesis and are cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native peptide backbone.

The 2-Hydroxy-4-methoxybenzyl (Hmb) Group

The Hmb group is a valuable tool for mitigating aggregation. A key feature of the Hmb group is the presence of a hydroxyl group at the 2-position of the benzyl ring. This hydroxyl group plays a crucial role in facilitating the coupling of the subsequent amino acid, which would otherwise be a sterically hindered acylation of a secondary amine. The coupling proceeds through an O-acylation of the hydroxyl group, followed by an intramolecular O→N acyl shift to form the desired peptide bond.

However, this mechanism is not without its drawbacks. Activated Hmb-amino acids can sometimes form cyclic lactones, which can reduce the yield of the desired peptide.

The 2,4-dimethoxybenzyl (Dmb) Group

To circumvent the side reactions associated with the Hmb group, the Dmb group was introduced. Lacking the 2-hydroxyl group, Dmb-protected amino acids cannot form cyclic lactones. However, the absence of this group also means that coupling onto a Dmb-protected residue is significantly more challenging due to steric hindrance.

To overcome this, Dmb-protected amino acids, particularly glycine, are often incorporated as dipeptide building blocks, such as Fmoc-Xaa-(Dmb)Gly-OH. This strategy pre-forms the difficult-to-make tertiary amide bond, streamlining the synthesis.

Quantitative Impact of Backbone Protection

The use of backbone-protected amino acids can lead to dramatic improvements in the yield and purity of synthesized peptides, particularly for difficult sequences.

Enhancing Purity and Yield in Difficult Sequences

The synthesis of aggregation-prone peptides often results in low purity of the crude product. Backbone protection can significantly improve these outcomes. For example, in the synthesis of a challenging test sequence, the use of a backbone protecting group resulted in a recovered yield of approximately 30%, a stark contrast to the 3% yield from conventional SPPS and 8% from microwave-assisted SPPS.

| Synthesis Method | Crude Purity (%) | Recovered Yield (%) |

| Conventional SPPS | Poor | ~3 |

| Microwave-Assisted SPPS | Marginally Improved | ~8 |

| Automated Backbone Protection | Significantly Improved | ~30 |

Table 1: A comparative summary of yields for a difficult peptide sequence synthesized with and without backbone protection.

Suppressing Aspartimide Formation

A common side reaction in Fmoc SPPS is the formation of aspartimide, particularly in sequences containing Asp-Gly or Asp-Ser motifs. This side reaction leads to a mixture of impurities that are difficult to separate from the target peptide. The use of a Dmb group on the nitrogen of the glycine residue in an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide completely inhibits aspartimide formation by sterically blocking the cyclization required to form the succinimide intermediate.

| Dipeptide Used | Aspartimide-Related Impurities (%) | Target Peptide Purity (%) |

| Fmoc-Asp(OtBu)-Gly-OH | High (can be >40%) | Low |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | ~0 | High |

Table 2: Efficacy of Dmb protection in preventing aspartimide formation in Asp-Gly sequences.

Experimental Protocols

The following are generalized protocols for the incorporation of backbone-protected amino acids in Fmoc SPPS. It is recommended to optimize these protocols for specific sequences and automated synthesizers.

General SPPS Cycle

The foundational steps of SPPS are consistent, with specific modifications for backbone-protected residues.

Protocol for Coupling an Hmb-Protected Amino Acid

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-(Hmb)Xaa-OH (3-5 equivalents)

-

Symmetrical anhydride or acid fluoride of the next Fmoc-amino acid

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is removed and the resin is thoroughly washed with DMF.

-

Coupling of Hmb-Amino Acid: Couple the Fmoc-(Hmb)Xaa-OH using standard coupling reagents (e.g., HBTU/DIPEA in DMF). Allow for a standard coupling time of 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Coupling onto the Hmb residue: For the subsequent coupling, which involves acylation of the sterically hindered secondary amine, stronger coupling methods are recommended. The use of pre-formed symmetrical anhydrides or acid fluorides in DCM can be effective. Allow for an extended coupling time (e.g., 4 hours to overnight).

-

Monitoring: Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test.

Protocol for Using an Fmoc-Xaa-(Dmb)Gly-OH Dipeptide

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-(Dmb)Gly-OH (2-3 equivalents)

-

HATU (2-3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation of Dipeptide: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Continuation of Synthesis: Proceed with the standard SPPS cycle for the subsequent amino acids.

Mechanism of Action and Chemical Pathways

The strategic advantage of backbone protection can be visualized through the chemical pathways they influence.

Disruption of Aggregation

By introducing a bulky group on the amide nitrogen, backbone protection physically prevents the hydrogen bonding that leads to β-sheet formation and aggregation.

Hmb-Assisted O→N Acyl Shift

The coupling onto an Hmb-protected residue is facilitated by an intramolecular acyl transfer.

References

An In-depth Technical Guide on the Stability, Storage, and Handling of Fmoc-(Dmb)Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, storage, and handling protocols for Fmoc-(Dmb)Ala-OH, a specialized amino acid derivative crucial in solid-phase peptide synthesis (SPPS). The inclusion of the 2,4-dimethoxybenzyl (Dmb) group on the alanine nitrogen atom offers significant advantages in peptide synthesis by enhancing the stability of the growing peptide chain.[1] However, the inherent reactivity of the fluorenylmethoxycarbonyl (Fmoc) protecting group necessitates careful storage and handling to ensure the integrity and purity of this valuable reagent.

Physicochemical Properties and Stability Profile

This compound is a white, powdered solid at room temperature.[1] The Dmb group is known to increase the solubility and stability of peptides during synthesis.[1] While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, its stability profile can be inferred from the general characteristics of Fmoc-protected amino acids and the nature of the Dmb protecting group.

Factors Influencing Stability

The stability of this compound is primarily influenced by the following factors:

-

pH and Basicity: The Fmoc group is notoriously labile to basic conditions, particularly secondary amines like piperidine, which are used for its removal during SPPS.[2] Its stability is also affected by tertiary amines, with the rate of degradation being dependent on the base concentration, solvent, and temperature.[2]

-

Temperature: Elevated temperatures can accelerate the degradation of Fmoc-protected amino acids. For long-term storage, refrigeration is consistently recommended.

-

Moisture: The presence of moisture can facilitate the hydrolysis of the Fmoc group. Therefore, it is crucial to store the compound in a dry environment.

-

Light: While not as critical as basicity and moisture, prolonged exposure to light should be avoided as a general precautionary measure for complex organic molecules.

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Fmoc group. This occurs via a β-elimination mechanism initiated by a base, leading to the formation of dibenzofulvene (DBF) and the free N-(Dmb)Ala-OH. In the context of SPPS, the highly reactive DBF is typically scavenged by the amine used for deprotection.

Storage and Handling Protocols

Proper storage and handling are critical to maintain the quality and shelf-life of this compound.

Long-Term Storage

For long-term storage, it is recommended to keep this compound under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Minimizes thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture ingress. |

| Container | Tightly sealed, opaque container | Protects from moisture and light. |

| Environment | Dry, dark location | Prevents hydrolytic and photolytic degradation. |

Note: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Handling in the Laboratory

When handling this compound, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.

-

Dispensing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.

-

Solution Preparation: Solutions of this compound, particularly in solvents like DMF, have limited stability and should ideally be prepared fresh before use. If short-term storage of a solution is necessary, it should be kept refrigerated and used within a few days.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Stability-Indicating HPLC Method Development (Hypothetical Protocol)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 30 |

| 20 | 95 |

| 25 | 95 |

| 26 | 30 |

| 30 | 30 |

Detection: UV at 265 nm

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 10 µL

Sample Preparation: Dissolve a known concentration of this compound in a 50:50 mixture of acetonitrile and water.

Forced Degradation Study (Hypothetical Protocol)

Objective: To identify potential degradation products and pathways under stress conditions.

-

Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

For each condition, analyze the stressed samples by the developed HPLC method alongside a control sample. The appearance of new peaks will indicate degradation products.

Conclusion

While this compound is a valuable reagent for enhancing peptide synthesis, its stability is contingent upon strict adherence to proper storage and handling protocols. The primary concerns are its lability to bases and susceptibility to degradation in the presence of moisture. By implementing the recommended storage conditions and handling procedures, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in peptide synthesis and drug development. Further quantitative stability studies would be beneficial to establish a more detailed degradation profile and shelf-life under various conditions.

References

The Strategic Incorporation of Fmoc-(Dmb)Ala-OH in Mitigating Aggregation in Difficult Peptide Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and development. Inter- and intra-chain hydrogen bonding can lead to the formation of insoluble secondary structures on the solid-phase support, hindering reagent access and drastically reducing synthesis yield and purity. The strategic incorporation of backbone-modifying agents, such as Fmoc-(Dmb)Ala-OH and its dipeptide derivatives, has emerged as a powerful tool to overcome these obstacles. This technical guide provides an in-depth analysis of the theoretical advantages, experimental protocols, and mechanisms of action of these critical reagents in solid-phase peptide synthesis (SPPS).

Theoretical Advantages of Dmb Backbone Protection

The primary advantage of utilizing this compound, or more commonly, Fmoc-Xaa-(Dmb)Gly-OH dipeptides, lies in the temporary protection of the backbone amide nitrogen with a 2,4-dimethoxybenzyl (Dmb) group. This modification effectively disrupts the hydrogen bonding patterns that lead to the formation of β-sheet structures and subsequent peptide aggregation during synthesis.[1][2] By preventing these non-covalent interactions, Dmb-protected building blocks offer several key benefits:

-

Enhanced Solubility and Swelling: The disruption of secondary structures leads to improved solvation of the growing peptide chain on the resin, facilitating better access for reagents.[3]

-

Improved Acylation and Deprotection Kinetics: With the peptide chain more accessible, the rates of both the coupling of the next amino acid and the removal of the Fmoc protecting group are significantly enhanced.[4]

-

Increased Yield and Purity: The culmination of improved solubility and reaction kinetics is a notable increase in the overall yield and purity of the crude peptide product.

-

Prevention of Aspartimide Formation: In sequences containing the Asp-Gly motif, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH has been shown to effectively prevent the formation of aspartimide, a common and problematic side reaction.

Quantitative Data Summary

While direct comparative studies with extensive quantitative data are not always readily available in the literature, the qualitative and expected quantitative improvements from using Dmb-protected amino acids are well-documented. The following tables summarize the anticipated outcomes based on published findings.

Table 1: Expected Impact of Dmb-Backbone Protection on Difficult Peptide Synthesis

| Parameter | Standard Fmoc-SPPS | Fmoc-SPPS with Dmb-Protection | Rationale |

| Crude Peptide Purity | Often low due to deletion sequences and aggregation byproducts | Significantly Higher | Reduced aggregation leads to fewer side reactions and more complete couplings and deprotections. |

| Overall Yield | Can be very low, especially for long or hydrophobic sequences | Significantly Higher | Improved reaction kinetics and prevention of chain termination due to insolubility. |

| Synthesis Success Rate | Lower for "difficult" sequences | Higher | Mitigates the primary cause of synthesis failure in aggregation-prone sequences. |

| Aspartimide Formation (in Asp-Gly sequences) | High risk, leading to impurities | Effectively suppressed | The Dmb group on the glycine nitrogen sterically hinders the cyclization reaction. |

Table 2: Application of Dmb-Dipeptides in Specific "Difficult" Sequences

| Difficult Sequence Motif | Primary Challenge | Recommended Dmb Building Block | Expected Outcome |

| Hydrophobic stretches (e.g., multiple Val, Leu, Ile) | Strong tendency for β-sheet formation and aggregation | Fmoc-Xaa-(Dmb)Gly-OH (where Xaa is the preceding amino acid) | Disruption of interchain hydrogen bonding, leading to improved synthesis efficiency. |

| Gly-Gly sequences | High propensity for aggregation | Fmoc-Gly-(Dmb)Gly-OH | Prevents the formation of rigid, insoluble structures. |

| Ala-Gly sequences | Common in transmembrane and amyloidogenic peptides, prone to aggregation | Fmoc-Ala-(Dmb)Gly-OH | Facilitates the synthesis of these challenging peptides. |

| Asp-Gly sequences | High susceptibility to aspartimide formation | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Minimizes or eliminates the formation of this major side product. |

Mechanism of Action: Disruption of Peptide Aggregation

During SPPS, growing peptide chains can align and form hydrogen bonds between their backbone amides, leading to the formation of stable β-sheet structures. This aggregation renders the N-terminus of the peptide inaccessible for the next coupling reaction, leading to truncated sequences. The introduction of a Dmb group on a backbone amide nitrogen physically prevents this hydrogen bonding, thereby disrupting the formation of these secondary structures.

Caption: Mechanism of Dmb-mediated aggregation disruption.

Experimental Protocols

The following protocols outline the key steps for the incorporation of an Fmoc-Xaa-(Dmb)Gly-OH dipeptide into a peptide sequence during manual Fmoc-SPPS.

Materials and Reagents

-

Fmoc-protected amino acids

-

Fmoc-Xaa-(Dmb)Gly-OH dipeptide

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activator (e.g., HOBt)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

General Fmoc-SPPS Cycle

The synthesis follows the standard iterative steps of Fmoc deprotection and amino acid coupling.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol for Incorporation of Fmoc-Xaa-(Dmb)Gly-OH

This protocol replaces a standard amino acid coupling step at the appropriate point in the synthesis.

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

-

Activation of Fmoc-Xaa-(Dmb)Gly-OH:

-

In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling:

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary for particularly hindered sequences.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

-

Completion Check (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, a recoupling step may be required.

-

-

Continuation of Synthesis: Once the coupling of the Dmb-dipeptide is complete, proceed with the standard Fmoc-SPPS cycle for the subsequent amino acids.

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Dmb group, are removed simultaneously.

-

Final Fmoc Removal: Remove the N-terminal Fmoc group from the final amino acid.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 1 hour.

-

Cleavage: Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin and agitate gently for 2-3 hours at room temperature.

-

Peptide Precipitation and Isolation: Filter the cleavage mixture to remove the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Isolate the peptide pellet by centrifugation.

Conclusion

The use of this compound and its corresponding dipeptides represents a significant advancement in the field of solid-phase peptide synthesis. By effectively mitigating the challenges associated with peptide aggregation, these reagents enable the successful synthesis of "difficult" sequences that were previously inaccessible. For researchers and professionals in drug development, the strategic application of Dmb backbone protection is an invaluable tool for improving the efficiency, yield, and purity of synthetic peptides, thereby accelerating the discovery and production of novel peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Fmoc-(Dmb)Ala-OH Activation and Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(Dmb)Ala-OH, or N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)-L-alanine, is a specialized amino acid derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly in the creation of complex or aggregation-prone peptide sequences. The incorporation of the 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen introduces a steric hindrance that effectively disrupts the formation of secondary structures like β-sheets during peptide elongation. This interruption of inter- and intra-chain hydrogen bonding minimizes peptide aggregation, leading to improved solubility of the growing peptide chain, more efficient deprotection and coupling steps, and ultimately, higher purity and yield of the final peptide product.[1][2][3] This attribute is especially beneficial in the synthesis of hydrophobic peptides or sequences known to be "difficult."[4]

These application notes provide a detailed guide to the activation reagents and coupling conditions for this compound, offering experimental protocols and data to aid researchers in drug discovery and development.

Data Presentation: Coupling Reagent Comparison

The selection of an appropriate coupling reagent is critical for the successful incorporation of the sterically hindered this compound. While quantitative data for this specific derivative is limited, the following table summarizes recommended coupling conditions based on the performance of reagents with similarly hindered N-alkylated amino acids. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity.[5]

| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Typical Reaction Time | Notes |

| HATU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | Highly efficient for sterically hindered amino acids. Pre-activation is recommended. |

| HBTU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | A common and effective reagent, often used as a standard for difficult couplings. |

| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 1 - 4 hours | Another effective reagent, particularly for hindered couplings. Does not form guanidinium byproducts. |

| DIC/HOBt | Carbodiimide | 1 : 1 : - | 2 - 6 hours | A cost-effective option, but generally slower and less efficient for hindered residues compared to onium salts. |

| DIC/OxymaPure | Carbodiimide | 1 : 1 : - | 2 - 6 hours | An alternative to HOBt with similar or slightly improved performance and a better safety profile. |

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols assume a standard solid-phase peptide synthesis workflow.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

HATU (1-(7-Aza-3-hydroxy-benzotriazol-1-yloxy)-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF for Fmoc deprotection

-

Kaiser test kit (or other ninhydrin-based test)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

-

-

Amino Acid Activation (Pre-activation):

-

In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for particularly difficult sequences.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF.

-

Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling. For N-alkylated amino acids where the Kaiser test can be unreliable, a chloranil or bromophenol blue test can be used as an alternative.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.

-

Protocol 2: Coupling using DIC/HOBt

This protocol provides a more economical, though potentially slower, method for coupling this compound.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF for Fmoc deprotection

-

Kaiser test kit

Procedure:

-

Resin Preparation:

-

Follow the same resin preparation steps as in Protocol 1.

-

-

Coupling Solution Preparation:

-

In a separate reaction vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

-

Coupling Reaction:

-

Add the this compound/HOBt solution to the deprotected peptide-resin.

-

Add DIC (3-5 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-6 hours.

-

-

Monitoring and Washing:

-

Follow the same monitoring and washing procedures as described in Protocol 1.

-

Mandatory Visualizations

Caption: Workflow for this compound incorporation in SPPS.

Caption: Role of the Dmb group in preventing peptide aggregation.

Troubleshooting

-

Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling can be performed with a fresh solution of activated this compound. For persistently difficult couplings, switching to a more powerful activating reagent (e.g., from DIC/HOBt to HATU) or increasing the reaction temperature (e.g., using microwave synthesis) may be beneficial.

-

Aggregation: If signs of on-resin aggregation are observed (e.g., poor resin swelling, slow deprotection), consider using chaotropic salts (e.g., LiCl) in the coupling and washing steps, or switching to a more polar solvent system such as N-methylpyrrolidone (NMP).

-

Racemization: While the urethane-based Fmoc group minimizes racemization, the risk can be further reduced by avoiding prolonged pre-activation times and using additives like HOBt or OxymaPure with carbodiimide reagents.

Conclusion

This compound is an invaluable tool for the synthesis of challenging peptides. Its ability to disrupt aggregation leads to higher quality crude products and simplifies purification. By selecting the appropriate high-reactivity coupling reagents, such as HATU or PyBOP, and optimizing reaction conditions, researchers can efficiently incorporate this building block into their synthetic workflows, paving the way for the development of novel peptide-based therapeutics and research agents.

References

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 5. merckmillipore.com [merckmillipore.com]

Revolutionizing Hydrophobic and Long Peptide Synthesis: The Strategic Use of Fmoc-(Dmb)Ala-OH

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of hydrophobic and long peptides via solid-phase peptide synthesis (SPPS) is a significant challenge due to the propensity of the growing peptide chain to aggregate. This aggregation, driven by intermolecular hydrogen bonding, can lead to incomplete reactions, low yields, and difficult purification. The incorporation of backbone-protected amino acids is a key strategy to mitigate these issues. Fmoc-(Dmb)Ala-OH, a derivative of alanine carrying a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen, serves as a powerful tool to disrupt these aggregation-prone secondary structures. The bulky Dmb group sterically hinders hydrogen bond formation, thereby maintaining the solubility and reactivity of the peptide-resin complex.[1][2] This application note details the use of this compound in the synthesis of challenging peptides, providing comparative data, detailed protocols, and visual workflows.

Mechanism of Action: Preventing Peptide Aggregation

During SPPS, growing peptide chains, particularly those rich in hydrophobic residues, can adopt secondary structures like β-sheets, leading to aggregation. The Dmb group on the alanine backbone in this compound acts as a temporary, removable shield that disrupts the hydrogen bonding network essential for the formation of these aggregates. This steric hindrance maintains the peptide chain in a more solvated and accessible conformation, facilitating efficient coupling of subsequent amino acids.[1]

Caption: Mechanism of aggregation prevention by this compound.

Data Presentation: Improved Yield and Purity

The incorporation of this compound has been shown to significantly improve the crude purity and overall yield of notoriously difficult-to-synthesize peptides. A classic example is the acyl carrier protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2), a sequence known for its extreme aggregation tendency during SPPS.

Table 1: Comparative Synthesis of ACP (65-74)

| Synthesis Strategy | Crude Peptide Purity (%) | Overall Yield (%) | Key Observations |

| Standard Fmoc-Ala-OH | <10 | <5 | Severe aggregation, incomplete coupling and deprotection steps.[3] |

| With this compound at Ala68 | >70 | >50 | Reduced aggregation, improved coupling efficiency, and simplified purification. [3] |

Table 2: General Performance Boost in Hydrophobic Peptides

| Peptide Characteristic | Without this compound | With this compound |

| Crude Purity | Often < 50% | Typically > 70% |

| Final Yield | Variable, often low | Consistently higher |

| Purification | Complex, broad peaks | Simplified, sharper peaks |

Experimental Protocols

Protocol 1: Incorporation of this compound in Manual/Automated SPPS

This protocol outlines the key steps for incorporating a single this compound residue into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Coupling reagents: e.g., HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Workflow Diagram:

Caption: Experimental workflow for SPPS incorporating this compound.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 min and 8 min) to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling of this compound:

-

Pre-activate this compound (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the Dmb group, a longer coupling time or double coupling may be beneficial for challenging sequences.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and then with DCM.

-

Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Dmb group.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Analytical HPLC for Purity Assessment

Instrumentation:

-

Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phases:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Gradient:

-

A linear gradient from 5% to 95% B over 30 minutes.

Detection:

-

UV absorbance at 220 nm.

Procedure:

-

Dissolve a small amount of the crude, dried peptide in mobile phase A.

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the purity of the crude peptide. The peak corresponding to the full-length target peptide should be identified by mass spectrometry.

Conclusion

This compound is an invaluable building block for the synthesis of hydrophobic and long peptides. Its ability to disrupt peptide aggregation by sterically hindering backbone hydrogen bonding leads to significant improvements in crude peptide purity and overall synthesis yield. The protocols provided herein offer a practical guide for the successful incorporation of this modified amino acid, enabling researchers to overcome the challenges associated with "difficult" peptide sequences and advance their research in drug discovery and development.

References

Application of Fmoc-(Dmb)Ala-OH in Cyclic Peptide and Peptidomimetic Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex cyclic peptides and peptidomimetics is often challenged by issues such as on-resin aggregation of the growing peptide chain and the formation of side products, particularly aspartimide formation at Asp-Xxx sequences. These challenges can lead to low yields, difficult purifications, and ultimately hinder the drug discovery process. The use of backbone-protecting groups is a key strategy to mitigate these problems. Fmoc-(Dmb)Ala-OH, an N-α-Fmoc-protected L-alanine derivative bearing a 2,4-dimethoxybenzyl (Dmb) group on its amide nitrogen, serves as a powerful tool in solid-phase peptide synthesis (SPPS) to overcome these hurdles.

The Dmb group provides steric bulk that disrupts inter- and intra-chain hydrogen bonding, the primary cause of peptide aggregation. This leads to improved solvation of the peptide-resin complex, resulting in more efficient coupling and deprotection steps. Furthermore, the presence of the Dmb group on the amide nitrogen effectively prevents the formation of aspartimide by sterically hindering the requisite cyclization to the succinimide intermediate. The Dmb group is labile under standard trifluoroacetic acid (TFA) cleavage conditions, ensuring the generation of the native peptide backbone upon completion of the synthesis. This application note provides a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in the design and synthesis of cyclic peptides and peptidomimetics.

Key Advantages of this compound

-

Prevention of Peptide Aggregation: The Dmb group disrupts the formation of secondary structures like β-sheets during SPPS, improving solubility and reaction kinetics.

-

Suppression of Aspartimide Formation: By modifying the backbone amide, it effectively inhibits the formation of aspartimide side products, particularly in sensitive Asp-Gly or Asp-Ala sequences.[1]

-

Improved Yield and Purity: By minimizing aggregation and side reactions, the use of this compound can lead to significantly higher yields and purities of the crude peptide product.

-

Enabling Synthesis of "Difficult Sequences": It is particularly beneficial for the synthesis of hydrophobic and other aggregation-prone peptide sequences.

-

Facilitating Cyclization: The turn-inducing properties of Dmb-modified residues can pre-organize the linear peptide into a conformation favorable for macrocyclization, potentially increasing the efficiency of the cyclization step.

Data Presentation

While direct comparative studies with quantitative data for this compound are not extensively published in a head-to-head format, the benefits can be inferred from studies on Dmb-dipeptides and related backbone protection strategies. The following table summarizes the expected improvements based on qualitative reports and data from analogous systems.

| Parameter | Standard Fmoc-Ala-OH | This compound Incorporation | Rationale & References |

| Crude Peptide Purity (for "difficult" sequence) | Often <50% | Expected >70% | Dmb group prevents aggregation, leading to fewer deletion sequences and side products.[2][3] |

| Overall Yield (for "difficult" sequence) | Low to moderate | Moderate to high | Improved coupling efficiency and reduced loss of material during purification contribute to higher overall yields. |

| Aspartimide Formation (at Asp-Ala junction) | Can be significant (>10%) | Near complete suppression (<1%) | Steric hindrance from the Dmb group prevents the formation of the succinimide intermediate.[1] |

| Cyclization Efficiency | Sequence-dependent, can be low | Potentially enhanced | The Dmb group can induce a turn-like conformation, pre-organizing the peptide for cyclization. |

Experimental Protocols

Protocol 1: Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).

-

Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x), followed by DMF (3x).

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3 eq. relative to resin loading) with HBTU/HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Note: Due to the steric hindrance of the Dmb group, a longer coupling time and/or double coupling may be necessary.

-

-

Washing: Wash the resin as described in step 3.

-

Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection, washing, and coupling steps for the subsequent amino acids.

Protocol 2: On-Resin Head-to-Tail Cyclization of a Peptide Containing a Dmb-Protected Residue

This protocol outlines a general procedure for the on-resin cyclization of a linear peptide synthesized using an orthogonal protection strategy. This example utilizes a C-terminal Asp residue protected with an allyl (All) group for anchoring and subsequent deprotection.

Materials:

-

Peptidyl-resin with a C-terminal Fmoc-Asp(OAll)-OH and an incorporated this compound residue.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Scavenger: Phenylsilane (PhSiH₃) or Borane dimethylamine complex

-

Cyclization reagents: HBTU/HATU, DIEA or PyBOP/DIEA

-

Solvents: Anhydrous DCM, DMF

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang resin loaded with Fmoc-Asp(OAll)-OH) following Protocol 1 for the incorporation of this compound and other amino acids.

-

N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly.

-

Selective C-terminal Deprotection (Allyl Removal):

-

Wash the resin with anhydrous DCM.

-

Treat the resin with a solution of Pd(PPh₃)₄ (0.2-0.5 eq.) and a scavenger like PhSiH₃ (20 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

-

Agitate the reaction for 2-3 hours at room temperature.

-

Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium catalyst, followed by final washes with DMF and DCM.

-

-

On-Resin Cyclization:

-

Swell the deprotected peptidyl-resin in DMF.

-

Add the cyclization cocktail, for example, HBTU (4 eq.) and DIEA (8 eq.) in DMF.

-

Allow the cyclization to proceed for 4-24 hours at room temperature. Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.

-

-

Washing: After cyclization, wash the resin with DMF (5x) and DCM (5x).

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Dmb group.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude cyclic peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase HPLC.

-

Visualizations

Logical Relationship of Dmb Protection in SPPS

Caption: Logic diagram illustrating how this compound addresses common SPPS challenges.

Experimental Workflow for On-Resin Cyclic Peptide Synthesis

Caption: Workflow for on-resin synthesis and cyclization of peptides using Dmb protection.

Potential Application in Targeting a Signaling Pathway

Many cyclic peptides are developed as inhibitors of protein-protein interactions (PPIs), which are often characterized by large and flat binding surfaces. The synthesis of peptides that mimic one of the binding partners can be challenging due to their size and sequence. For instance, inhibiting the interaction between p53 and its negative regulator MDM2 is a key strategy in cancer therapy. Peptides derived from the p53 binding domain can be potent inhibitors, but their synthesis and stability can be problematic. The use of this compound could be envisioned to facilitate the synthesis of a stabilized, cyclic p53 mimetic.

Caption: Diagram of the p53-MDM2 pathway and inhibition by a Dmb-enabled cyclic peptide.

References

Fmoc Deprotection Strategies for Peptides Containing Fmoc-(Dmb)Ala-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-substituted amino acids, such as Fmoc-(Dmb)Ala-OH (Nα-Fmoc-Nα-(2,4-dimethoxybenzyl)-L-alanine), into peptide sequences is a valuable strategy for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity. The 2,4-dimethoxybenzyl (Dmb) group on the α-nitrogen atom serves as a backbone protecting group that can prevent interchain hydrogen bonding, thereby reducing aggregation during solid-phase peptide synthesis (SPPS).[1] It is also effective in preventing side reactions like aspartimide formation.[1] However, the steric hindrance imposed by the Dmb group presents a significant challenge during the crucial Nα-Fmoc deprotection step.

Standard Fmoc deprotection conditions, typically employing 20% piperidine in N,N-dimethylformamide (DMF), are often insufficient for the complete and rapid removal of the Fmoc group from such sterically hindered residues.[2] This can lead to incomplete deprotection, resulting in the formation of deletion sequences and truncated peptides, which complicates purification and reduces the overall yield of the desired peptide.

These application notes provide a detailed overview of the challenges associated with the Fmoc deprotection of peptides containing this compound and present optimized protocols to ensure efficient and complete removal of the Fmoc group.

Challenges in Fmoc Deprotection of (Dmb)Ala-Containing Peptides

The primary challenge in the Fmoc deprotection of (Dmb)Ala residues is the steric hindrance around the α-nitrogen. The bulky Dmb group can restrict the access of the piperidine base to the acidic proton on the fluorenyl moiety of the Fmoc group, thereby slowing down the deprotection kinetics.[2] This can result in:

-

Incomplete Deprotection: Standard reaction times may not be sufficient to achieve complete removal of the Fmoc group, leading to a significant portion of the N-terminus remaining protected.

-

Formation of Deletion Peptides: If the Fmoc group is not completely removed, the subsequent amino acid coupling reaction will not proceed at that site, resulting in a peptide sequence missing one or more amino acids.

-

Difficult Purification: The presence of deletion sequences, which are often chemically similar to the target peptide, can make purification by chromatography challenging.

To overcome these challenges, alternative deprotection strategies employing stronger bases or modified reaction conditions are necessary.

Recommended Fmoc Deprotection Strategies

Two primary strategies are recommended for the efficient Fmoc deprotection of peptides containing (Dmb)Ala residues: an optimized standard protocol with extended reaction times and a more robust protocol using a stronger base cocktail.

1. Standard Piperidine Protocol (Optimized for Hindered Residues)

This protocol utilizes the standard 20% piperidine in DMF but with an extended deprotection time to ensure complete Fmoc removal. This method is suitable for sequences where the steric hindrance is moderate or when avoiding stronger bases is desirable to minimize potential side reactions.

2. DBU/Piperidine Protocol (For Highly Hindered Residues)

For sequences with significant steric hindrance or where the standard protocol proves insufficient, a stronger deprotection reagent is recommended. A solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, in combination with piperidine is highly effective.[3] DBU accelerates the initial proton abstraction from the fluorenyl group, while piperidine acts as a scavenger for the resulting dibenzofulvene (DBF) byproduct.

Quantitative Data on Deprotection Strategies

While specific quantitative data for the deprotection of this compound is not extensively available, the following table summarizes the expected outcomes and potential side reactions based on studies of other sterically hindered and N-alkylated amino acids.

| Deprotection Protocol | Deprotection Efficiency for Hindered Residues | Key Advantages | Potential Side Reactions & Mitigation |

| 20% Piperidine in DMF (Standard) | Moderate to High (with extended time) | Milder conditions, lower risk of base-catalyzed side reactions. | Incomplete deprotection (mitigated by extended time and monitoring). |

| 2% DBU / 2% Piperidine in DMF | Very High | Rapid and complete deprotection of highly hindered residues. | Aspartimide formation: increased risk in sequences containing Asp-Xxx motifs. Avoid use with sensitive sequences or use protective strategies. Racemization: potential for epimerization with prolonged exposure. Minimize reaction times. |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piperidine and DBU are toxic and corrosive. Consult the Safety Data Sheets (SDS) before use.

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine (Optimized)

Materials:

-

Peptide-resin containing the N-terminal this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solution: DMF

-